1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-
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Overview
Description
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of four nitrogen atoms within a bicyclic framework, making it a significant subject of study in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrolysis of 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane in fuming nitric acid at temperatures ranging from -8°C to -36°C . This reaction proceeds through a series of intermediate steps, ultimately yielding the desired compound.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction. The overall yield of the stepwise method for preparing the compound can reach up to 82.7% under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitroso and nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
Major products formed from these reactions include various nitroso and nitro derivatives, which can be further processed to yield more complex compounds .
Scientific Research Applications
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism by which 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] exerts its effects involves the interaction of its nitrogen atoms with various molecular targets. Electrophilic species such as NO2+ and NO+ from nitric acid and nitrogen oxides can attack the nitrogen atoms at specific positions, leading to the formation of intermediate cations. These intermediates are then further processed through nucleophilic attacks and oxidation reactions to yield the final products .
Comparison with Similar Compounds
Similar Compounds
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but differs in the presence of nitro groups.
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane:
Uniqueness
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] is unique due to its specific substitution pattern and the presence of methylene bridges, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
185309-32-4 |
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Molecular Formula |
C13H28N8 |
Molecular Weight |
296.42 g/mol |
IUPAC Name |
3-methyl-7-[(7-methyl-1,3,5,7-tetrazabicyclo[3.3.1]nonan-3-yl)methyl]-1,3,5,7-tetrazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C13H28N8/c1-14-3-16-7-17(4-14)10-20(9-16)13-21-11-18-5-15(2)6-19(8-18)12-21/h3-13H2,1-2H3 |
InChI Key |
QLUFHCKGYVMXGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN2CN(C1)CN(C2)CN3CN4CN(CN(C4)C3)C |
Origin of Product |
United States |
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